4-Bromo-1-naphthyl diphenylacetate
Description
4-Bromo-1-naphthyl diphenylacetate is a brominated aromatic ester compound characterized by a naphthyl backbone substituted with a bromine atom at the 4-position and esterified with diphenylacetic acid.
Properties
Molecular Formula |
C24H17BrO2 |
|---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
(4-bromonaphthalen-1-yl) 2,2-diphenylacetate |
InChI |
InChI=1S/C24H17BrO2/c25-21-15-16-22(20-14-8-7-13-19(20)21)27-24(26)23(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-16,23H |
InChI Key |
ROVJTMLJWIRGPX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OC3=CC=C(C4=CC=CC=C43)Br |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OC3=CC=C(C4=CC=CC=C43)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The primary structural analogs of 4-bromo-1-naphthyl diphenylacetate include brominated aromatic esters and naphthyl/phenyl derivatives. Below is a detailed comparison based on available evidence:
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
Aromatic System Size :
- The naphthyl group in this compound provides a larger π-conjugated system compared to the phenyl group in 4-bromophenyl diphenylacetate. This may enhance UV absorption or alter binding affinities in biological systems .
- The fused rings could reduce solubility in polar solvents relative to the phenyl analog, impacting formulation strategies in pharmaceuticals.
Bromine’s electron-withdrawing effect is consistent across both compounds, but the naphthyl system may delocalize this effect more effectively.
Safety and Handling: While safety data for this compound is unavailable, 4-bromo-1,2-diaminobenzene (CAS 1575-37-7) requires immediate medical attention upon exposure due to delayed toxicity risks . This underscores the need for cautious handling of brominated aromatics in general.
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